Cas no 68159-09-1 (1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone)
68159-09-1 structure
Product Name:1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone
CAS-nummer:68159-09-1
MF:C9H6ClN3O3
MW:239.615240573883
CID:969311
PubChem ID:100561
Update Time:2025-04-19
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone
- 1-(3-chloro-6-nitroindazol-1-yl)ethanone
- 1-Acetyl-3-chloro-6-nitroindazole
- BRN 0918776
- Chloro-3 nitro-6 acetyle-1 indazole [French]
- 5-23-06-00192 (Beilstein Handbook Reference)
- DTXSID50218335
- Indazole, 1-acetyl-3-chloro-6-nitro-
- NSC 320032
- Chloro-3 nitro-6 acetyle-1 indazole
- NSC320032
- NSC-320032
- 68159-09-1
-
- Inchi: 1S/C9H6ClN3O3/c1-5(14)12-8-4-6(13(15)16)2-3-7(8)9(10)11-12/h2-4H,1H3
- InChI-sleutel: QDKOMMLWBMJNAX-UHFFFAOYSA-N
- LACHT: ClC1C2C=CC(=CC=2N(C(C)=O)N=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 239.0097688g/mol
- Monoisotopische massa: 239.0097688g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 0
- Complexiteit: 320
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 80.7Ų
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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